Pregna-1,4,9(11),16-tetraene-3,20-dione

Green chemistry Corticosteroid synthesis Process yield

Pregna-1,4,9(11),16-tetraene-3,20-dione (CAS 117048-56-3), also referred to as desoxy-tetraene, 5ST, or methyl tetraene, is a C21 steroidal tetraene-dione of molecular formula C₂₁H₂₄O₂ and molecular weight 308.41 g·mol⁻¹. It is a pivotal industrial intermediate in the synthesis of highly active halogenated corticosteroids, most notably dexamethasone, betamethasone, and flumethasone, and is recognized as the most useful precursor for corticosteroid production in the pharmaceutical industry.

Molecular Formula C21H24O2
Molecular Weight 308.4 g/mol
CAS No. 117048-56-3
Cat. No. B1147300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregna-1,4,9(11),16-tetraene-3,20-dione
CAS117048-56-3
Synonyms1,4,9(11),16-Tetraenepregna-3,20-dione; 
Molecular FormulaC21H24O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C
InChIInChI=1S/C21H24O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,8-10,12,16,18H,4-5,7,11H2,1-3H3/t16?,18?,20-,21+/m0/s1
InChIKeyDNUWMYUNKVSEGO-LNHIOMRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pregna-1,4,9(11),16-tetraene-3,20-dione (CAS 117048-56-3): Pre-Procurement Identity Profile for Corticosteroid Intermediate Selection


Pregna-1,4,9(11),16-tetraene-3,20-dione (CAS 117048-56-3), also referred to as desoxy-tetraene, 5ST, or methyl tetraene, is a C21 steroidal tetraene-dione of molecular formula C₂₁H₂₄O₂ and molecular weight 308.41 g·mol⁻¹. [1] It is a pivotal industrial intermediate in the synthesis of highly active halogenated corticosteroids, most notably dexamethasone, betamethasone, and flumethasone, and is recognized as the most useful precursor for corticosteroid production in the pharmaceutical industry. [2] The compound features a conjugated tetraene system spanning the 1,4,9(11),16-positions of the pregnane skeleton, with ketone functionalities at C3 and C20, the specific arrangement of which provides distinct reactivity for downstream Δ1,2-dehydrogenation, 9,11-functionalization, and 16,17-epoxidation steps not equally accessible from triene or diene analogs. [3]

Why Generic Substitution Fails for Pregna-1,4,9(11),16-tetraene-3,20-dione (CAS 117048-56-3) in Corticosteroid Intermediate Procurement


The corticosteroid intermediate landscape contains multiple structurally related pregnane polyenes that are superficially interchangeable yet functionally divergent in downstream synthetic utility. Substituting the desoxy-tetraene (5ST, CAS 117048-56-3) with its 21-acetoxy analog (3TR, CAS 37413-91-5) redirects the entire downstream product spectrum—5ST leads to dexamethasone and betamethasone via methyl tetraene chemistry, whereas 3TR is preferentially routed toward vamorolone and other Δ9,11 steroids. [1] Substituting with a triene intermediate such as pregna-4,9(11),16-triene-3,20-dione (CAS 21590-20-5) eliminates the critical Δ1,2-unsaturation, requiring an additional late-stage dehydrogenation step that is well-documented to proceed in poor yield when performed at the final stages of corticosteroid synthesis. [2] Furthermore, the desoxy form offers a melting point of 195–198 °C versus 172–174 °C for the 21-acetoxy derivative, providing a quantifiable physical property distinction that directly impacts crystallization-based purification, handling, and quality control protocols. [3] These differences are not cosmetic—they are operationally consequential for process chemistry route design, impurity profile management, and regulatory dossier continuity.

Quantitative Differentiation Evidence for Pregna-1,4,9(11),16-tetraene-3,20-dione (CAS 117048-56-3) Versus Closest Analogs


Overall Synthetic Yield from Renewable Phytosterol Feedstock: 3.5× Advantage over Diosgenin Route

The combined microbial/chemical route from phytosterols to pregnatetraenedione (the target compound) via the 9-OHPDC-M intermediate achieved a total weight yield of 35.4%, which is 3.5-fold higher than the traditional diosgenin-based route (~10%) and 1.6-fold higher than the 9-OHAD-based route (~22.2%). [1] The new route requires only 5 steps from phytosterol to pregnatetraenedione, versus at least 8 steps for the comparator routes, and operates under milder conditions (25–30 °C, atmospheric pressure) while eliminating toxic metal catalysts. [1]

Green chemistry Corticosteroid synthesis Process yield Phytosterol biotransformation

Melting Point Differentiation: Desoxy-Tetraene (195–198 °C) vs. 21-Acetoxy-Tetraene (172–174 °C)

Pregna-1,4,9(11),16-tetraene-3,20-dione (CAS 117048-56-3) exhibits a melting point of 195–198 °C as an off-white to pale yellow solid, whereas its closest commercial analog, 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (3TR, CAS 37413-91-5), melts at 172–174 °C (or 173–175 °C depending on source). [1][2] This ~23 °C higher melting point for the desoxy form provides a wider thermal operating window for crystallization-based purification and facilitates polymorph control during isolation. [3] Additionally, the desoxy compound has a lower molecular weight (308.41 vs. 366.45 g·mol⁻¹) and distinct solubility profile (slightly soluble in chloroform and ethyl acetate vs. the acetate form which is soluble in DMSO at 100 mg·mL⁻¹).

Physicochemical characterization Melting point Quality control Crystallization purification

Synthetic Step Economy for 5ST Production: One-Step vs. Three-Step Reduction

For the specific production of the desoxy-tetraene (5ST) as a dexamethasone intermediate, an improved industrial method reduces the key reduction reaction from three steps to a single step, using a mixed reducing agent system (chromium trichloride and zinc powder) in organic solvent at −5 °C to 20 °C, yielding 5ST with single impurity content below 0.8%. [1] In contrast, the traditional three-step reduction method for this transformation involves sequential operations with intermediate isolation, increasing cycle time, solvent consumption, and cumulative yield loss. [1] This step reduction is specific to the desoxy-tetraene (5ST) production pathway and is not directly transferable to the 21-acetoxy derivative (3TR) synthesis, which follows a distinct ethynylation–esterification–bromination/debromination–elimination sequence. [2]

Process intensification Reduction step count Dexamethasone intermediate Industrial efficiency

Downstream Product Spectrum Specificity: Desoxy-Tetraene → Dexamethasone/Betamethasone vs. 21-Acetoxy-Tetraene → Vamorolone

The desoxy-tetraene (5ST, CAS 117048-56-3) is the established industrial key intermediate for the synthesis of dexamethasone, betamethasone, and flumethasone—the 9α-fluoro-16α-methyl class of high-potency glucocorticoids—serving as the entry point for Grignard methylation at C16, epoxidation, and fluorination sequences. [1] Conversely, the 21-acetoxy-tetraene (3TR, CAS 37413-91-5) is preferentially employed for the synthesis of Δ9,11 steroids such as vamorolone (Agamree), a dissociative glucocorticoid recently approved for Duchenne muscular dystrophy. [2] 3TR is commercially designated as the starting material for vamorolone in the patent literature, with Cu-catalyzed 1,4-addition of methyl Grignard to the 16,17-ene followed by peracetic acid epoxidation constituting the critical differentiating sequence. [2] This bifurcation in downstream product spectrum is not merely a matter of synthetic convenience; it reflects the fact that the C21-acetoxy group in 3TR pre-activates the D-ring for Δ9,11-selective transformations, whereas the free C21-methyl ketone in 5ST is optimized for the 16α-methyl introduction required for dexamethasone. [3]

Corticosteroid API Dexamethasone synthesis Vamorolone Route scouting Intermediate selection

Crystal Structure and Solid-State Characterization: XRD-Validated Identity vs. Acetate Derivative

A single-crystal X-ray diffraction structure has been deposited for Pregna-1,4,9(11),16-tetraene-3,20-dione (CCDC 630511), confirming the absolute configuration at C8 (R), C10 (S), C13 (R), C14 (R). [1] The cyclohexadienone ring (A-ring) is planar, the cyclohexane ring (B-ring) adopts a chair conformation, the cyclohexene ring (C-ring) adopts a sofa conformation, and the cyclopentene ring (D-ring) adopts an envelope conformation; weak intermolecular C–H···O hydrogen bonding stabilizes the crystal lattice. [1] This crystallographic characterization provides a definitive identity benchmark for incoming material QC via powder X-ray diffraction (PXRD) comparison, enabling discrimination from the 21-acetoxy derivative (CAS 37413-91-5) for which no equivalent published single-crystal structure is readily available. [1] The structure was solved at T = 293 K with R factor = 0.039 and wR factor = 0.124, indicating high-quality refinement suitable for regulatory reference. [1]

X-ray crystallography Solid-state characterization Quality control Polymorph identification

Procurement-Driven Application Scenarios for Pregna-1,4,9(11),16-tetraene-3,20-dione (CAS 117048-56-3)


Industrial-Scale Dexamethasone and Betamethasone API Manufacturing

For pharmaceutical manufacturers producing dexamethasone or betamethasone at multi-ton scale, Pregna-1,4,9(11),16-tetraene-3,20-dione (5ST) is the obligatory starting intermediate. The industrial dexamethasone route proceeds from 5ST via sequential Grignard methylation at C16, epoxidation, HF-mediated fluorination at C9, iodination at C21, displacement with acetate, and final hydrolysis. [1] The one-step reduction process for 5ST production (single impurity <0.8%) enables tighter control of the impurity profile entering the downstream sequence, compared to material from legacy three-step reduction methods. [2] Sourcing 5ST produced via the phytosterol-based combined microbial/chemical route (35.4% overall yield) rather than the diosgenin-based route (~10% yield) offers a quantifiable cost-of-goods advantage directly attributable to the more efficient feedstock conversion. [3]

Green Chemistry-Compliant Corticosteroid Intermediate Sourcing

Organizations with ESG (Environmental, Social, and Governance) procurement mandates or green chemistry commitments should prioritize pregnatetraenedione sourced via the combined microbial/chemical phytosterol route. This route operates at ambient temperature (25–30 °C) and pressure, eliminates toxic metal catalysts, reduces organic solvent consumption, and achieves a 35.4% overall yield from renewable phytosterol feedstock—representing a >3-fold improvement over the diosgenin route. [3] The route comprises only 5 steps from phytosterol to pregnatetraenedione (vs. ≥8 steps for traditional routes), with the microbial fermentation step producing 9-OHPDC at titers of 9.86 g·L⁻¹ in approximately 6 days, followed by a 4-step chemical conversion sequence. [3] This green route is specifically validated for the desoxy-tetraene (CAS 117048-56-3) as the terminal intermediate and has been proposed for industrial corticosteroid production. [3]

Quality Control and Regulatory Dossier Support for GMP Intermediate Procurement

For organizations requiring GMP-grade intermediate with robust identity testing and solid-state characterization, Pregna-1,4,9(11),16-tetraene-3,20-dione offers a published single-crystal XRD structure (CCDC 630511; R = 0.039) that can serve as a reference for PXRD-based polymorph identification and crystallinity verification in compliance with ICH Q6A guidelines. [4] The distinct melting point (195–198 °C, with industrial specifications ≥198 °C for high-purity material) provides an orthogonal identity test, while the loss-on-drying specification (<0.5% for industrial-grade 5ST) supports residual solvent control. [5] These characterization data points, combined with HPLC purity specifications (≥96–98%), constitute a more complete QC package than is typically available for the 21-acetoxy analog (3TR), for which no equivalent published crystal structure exists. [4][5]

Route Scouting for Novel 9α-Fluoro-16α-methyl Corticosteroid Analogs

Medicinal chemistry teams engaged in the discovery of next-generation glucocorticoid receptor modulators within the dexamethasone/betamethasone structural class should select 5ST (CAS 117048-56-3) over the 21-acetoxy analog (3TR) as their starting intermediate. The free C21-methyl ketone in 5ST allows direct introduction of the 16α-methyl group via Grignard chemistry, which is the critical stereochemistry-determining step for this subclass of corticosteroids. [1] In contrast, 3TR routes prioritize preservation of the 16,17-ene for Δ9,11-selective transformations and would require deprotection/reprotection sequences to access the 16α-methyl substitution pattern, adding synthetic steps and reducing overall yield. [2] The availability of the one-step reduction protocol for 5ST production further supports rapid access to multigram quantities of high-purity starting material for SAR exploration. [2]

Quote Request

Request a Quote for Pregna-1,4,9(11),16-tetraene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.